molecular formula C22H22F3NO2 B4777980 1-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

1-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

Cat. No. B4777980
M. Wt: 389.4 g/mol
InChI Key: YZBJLYUJVPAJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential applications in the treatment of various diseases. TAK-659 belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors and has been shown to have promising results in preclinical studies.

Mechanism of Action

TAK-659 works by inhibiting the activity of 1-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone, which is a key enzyme involved in the activation of B-cell receptors (BCRs) and downstream signaling pathways. The inhibition of 1-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone by TAK-659 leads to the suppression of various immune cells, including B-cells, T-cells, and natural killer cells. This, in turn, leads to the suppression of various cytokines and chemokines, ultimately resulting in the suppression of the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have various biochemical and physiological effects on the body. The inhibition of 1-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone by TAK-659 leads to the suppression of various immune cells and cytokines, resulting in the suppression of the immune response. This has potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for use in lab experiments, including its high potency, selectivity, and specificity. However, there are also some limitations to its use, including its limited solubility and potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of TAK-659. One potential direction is the optimization of the synthesis method to achieve higher yields and purity. Another direction is the further investigation of its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, further research is needed to evaluate the safety and toxicity of TAK-659 at higher doses.

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The inhibition of 1-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone by TAK-659 has been shown to have a significant impact on the immune system, leading to the suppression of various immune cells and cytokines.

properties

IUPAC Name

1-[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3NO2/c1-21(2,3)15-8-10-16(11-9-15)28-13-12-26-14-18(20(27)22(23,24)25)17-6-4-5-7-19(17)26/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBJLYUJVPAJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone
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1-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone
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1-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

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